molecular formula C20H32O3 B12336090 5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)-

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)-

Cat. No.: B12336090
M. Wt: 320.5 g/mol
InChI Key: NLUNAYAEIJYXRB-FHBXLWLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- is a complex organic compound that belongs to the family of eicosanoids. These compounds are derived from arachidonic acid and play crucial roles in various physiological and pathological processes. This particular compound is known for its involvement in inflammatory responses and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position. Chemical synthesis may involve the use of specific reagents such as osmium tetroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include osmium tetroxide and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of the original compound, which may have different biological activities and applications.

Scientific Research Applications

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex eicosanoids.

    Biology: Studied for its role in cellular signaling and inflammatory responses.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other conditions.

    Industry: Utilized in the production of pharmaceuticals and research reagents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to activate certain receptors and enzymes involved in inflammatory responses. The hydroxyl group plays a crucial role in its binding affinity and activity. The exact pathways may involve the activation of signaling cascades such as the Ras/MAP kinase pathway, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Arachidonic Acid: A precursor to 5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)-, involved in similar biological processes.

    20-Hydroxy-5,8,11,14-Eicosatetraenoic Acid: Another hydroxylated derivative with distinct biological activities.

    8®-Hydroxy-5,9,11,14-Eicosatetraenoic Acid: A stereoisomer with different spatial configuration and potentially different biological effects.

Uniqueness

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,8S,9E,11Z,14Z)- is unique due to its specific hydroxylation pattern and configuration, which confer distinct biological activities and therapeutic potential. Its role in inflammatory responses and cellular signaling makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8S,9Z,11E,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,14-11-,16-13-/t19-/m1/s1

InChI Key

NLUNAYAEIJYXRB-FHBXLWLHSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C\[C@H](C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.